2-Methyl-2-heptene

Beschreibung

Contextualization within Branched Alkene Chemistry

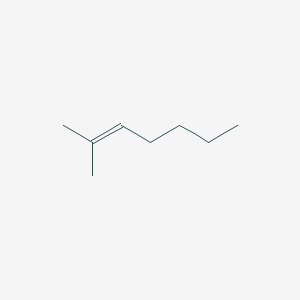

2-Methyl-2-heptene is an organic compound classified as a branched alkene, possessing the molecular formula C8H16. ontosight.ai As an alkene, it is characterized by the presence of at least one carbon-carbon double bond, which distinguishes it as an unsaturated hydrocarbon. libretexts.orglibretexts.org The "2-heptene" portion of its name indicates an eight-carbon chain with a double bond located between the second and third carbon atoms. The "2-methyl" prefix signifies a methyl group (CH3) attached to the second carbon atom of the main chain, making it a branched structure. ontosight.ailibretexts.orgsigmaaldrich.com

Overview of Research Significance and Academic Relevance

This compound holds academic relevance as a subject of study in various areas of chemical research, particularly in organic synthesis, reaction mechanisms, and material science. Its structure, featuring both a double bond and branching, makes it a valuable model compound for investigating the reactivity of substituted alkenes. ontosight.ai

One area of significant research involves its role as an intermediate in the synthesis of other more complex chemical compounds. ontosight.aicymitquimica.com Studies have demonstrated its utility in functionalization reactions, such as the Alder Ene reaction, where this compound has been employed in reactions with maleic anhydride (B1165640). chemdad.com Furthermore, its synthesis pathways are also a subject of academic inquiry, with methods including the dehydration of alcohols like 2-methylheptan-2-ol. ontosight.ai

The compound's reactivity towards oxidative processes is another key aspect explored in research. This compound has been observed to undergo oxidation by singlet oxygen, leading to the formation of hydroperoxides. chemdad.com This reaction mechanism is particularly relevant in studies concerning photocatalysis, where this compound has been utilized as a probe reaction to assess the photocatalytic activity of various materials, such as C60/MCM-41 series photocatalysts. researchgate.net Such investigations contribute to a deeper understanding of photooxygenation processes and the development of new catalytic systems.

Detailed characterization of this compound, including its physical properties and spectroscopic data, is fundamental to academic research. Data on its boiling point, melting point, density, and refractive index are routinely determined and reported. ontosight.aisigmaaldrich.comchemdad.comchemeo.com Spectroscopic techniques such as Infrared (IR) and Mass Spectrometry (MS) are essential tools for its identification and structural elucidation in research laboratories. nih.govnist.govspectrabase.com

The following table summarizes key physical properties of this compound:

| Property | Value |

| Molecular Formula | C8H16 ontosight.aisigmaaldrich.com |

| Molecular Weight | 112.21 g/mol sigmaaldrich.comchemdad.com |

| CAS Number | 627-97-4 sigmaaldrich.comnih.gov |

| Melting Point | -122 °C chemdad.com |

| Boiling Point | 122 °C chemdad.com |

| Density | 0.724 g/mL at 25 °C chemdad.com |

| Refractive Index | 1.417 (at 20°C or n 20/D) sigmaaldrich.comchemdad.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methylhept-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-4-5-6-7-8(2)3/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEPNJTDVIIKRIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40211774 | |

| Record name | 2-Methylhept-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40211774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627-97-4 | |

| Record name | 2-Methyl-2-heptene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylhept-2-ene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYL-2-HEPTENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102776 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylhept-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40211774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylhept-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.021 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Transformations for 2 Methyl 2 Heptene

Direct Synthesis Approaches

Direct synthesis methods involve reactions specifically designed to form the 2-methyl-2-heptene structure from simpler or related compounds.

Dehydration Reactions of Cognate Heptanols

One of the most common and straightforward methods for synthesizing alkenes is the acid-catalyzed dehydration of corresponding alcohols. For this compound, the primary precursor is 2-methyl-2-heptanol. ontosight.aichegg.com This reaction involves the elimination of a water molecule from the alcohol under acidic conditions. Strong acids such as sulfuric acid (H2SO4) or phosphoric acid (H3PO4) are typically employed as catalysts.

The mechanism generally proceeds via an E1 pathway, involving the protonation of the hydroxyl group, followed by the departure of water to form a carbocation intermediate. For 2-methyl-2-heptanol, a tertiary carbocation is formed, which is highly stable. Subsequent deprotonation leads to the formation of the alkene. Due to Zaitsev's rule, which dictates that the most substituted alkene is the major product, this compound is the predominant product from the dehydration of 2-methyl-2-heptanol. chegg.comquizlet.com Analogous reactions, such as the dehydration of 2-methyl-2-hexanol, have been reported to yield the desired alkene in significant yields, typically ranging from 65% to 81% depending on the reaction conditions. Elevated temperatures, generally above 100°C, are often required to facilitate these dehydration reactions.

Controlled Olefin Metathesis for Targeted this compound Formation

Olefin metathesis, or alkene metathesis, is a powerful organic reaction that involves the redistribution of fragments of alkenes through the scission and regeneration of carbon-carbon double bonds. wikipedia.org This process is catalytic and typically employs transition metal catalysts, such as those based on molybdenum, tungsten, or ruthenium (e.g., Grubbs or Schrock catalysts). wikipedia.orglscollege.ac.in The mechanism involves a [2+2] cycloaddition of an alkene double bond to a transition metal alkylidene, forming a metallacyclobutane intermediate, which then cycloeliminates to yield new alkene and alkylidene species. wikipedia.org

While specific examples for the direct synthesis of this compound via olefin metathesis are not widely detailed in general literature, the principle of cross-metathesis (CM) offers a pathway for its targeted formation. In a cross-metathesis reaction, two different olefins react to form new alkene products. For instance, 2-methyl-2-butene (B146552) has been demonstrated as an effective partner in cross-metathesis reactions. uwindsor.ca To synthesize this compound (CH3-C(CH3)=CH-CH2-CH2-CH2-CH3) through cross-metathesis, suitable starting olefins would need to be chosen that, upon rearrangement, yield the desired product. This would typically involve a C4 branched alkene and a C5 linear alkene, for example, 2-methyl-2-butene and 1-pentene, or similar combinations. The controlled nature of modern metathesis catalysts allows for high levels of chemo-, regio-, and stereoselectivity, making it a viable route for complex alkene synthesis. uwindsor.ca

Isomerization as a Synthetic Route to this compound

Isomerization reactions involve the rearrangement of existing carbon skeletons or double bond positions to form this compound. These routes leverage the thermodynamic stability of the target compound.

Acid-Catalyzed Isomerization of Positional and Skeletal Isomers

Acid-catalyzed isomerization is a widely utilized method for converting less stable alkene isomers into more thermodynamically favored ones, such as this compound. This process often starts from positional isomers like 2-methyl-1-heptene (B91929), where the double bond is at the terminal position, or other skeletal isomers. The isomerization proceeds via the formation of carbocation intermediates. lsu.edu

The general mechanism involves the protonation of the alkene's double bond by an acid catalyst, leading to a carbocation. This carbocation can then undergo various rearrangements, including hydride shifts and alkyl shifts, to form more stable carbocations, typically tertiary ones. For instance, the isomerization of 2-methyl-1-heptene to this compound would involve the protonation of the terminal double bond, followed by a hydride shift to position the positive charge on the tertiary carbon, which then deprotonates to yield the more substituted this compound. The driving force for these rearrangements is the increased stability of more substituted alkenes. quizlet.com Common acid catalysts include strong mineral acids or solid acid catalysts.

Zeolite-Catalyzed Isomerization Mechanisms and Selectivity Control

Zeolites, which are crystalline aluminosilicates with well-defined pore structures and Brønsted acid sites, are effective heterogeneous catalysts for the isomerization of alkenes. nih.gov They are particularly useful for converting linear alkenes into their branched counterparts or for shifting double bond positions.

The mechanism of zeolite-catalyzed isomerization is generally understood to involve the interaction of the alkene with the Brønsted acid sites within the zeolite pores. This interaction leads to the protonation of the double bond, forming a carbocation intermediate. For example, in the isomerization of 2-methyl-1-hexene (B165367) to 2-methyl-2-hexene (B165381) (an analogous reaction), the ZSM-5 framework facilitates a Brønsted acid-catalyzed hydride shift. The initial protonation of 2-methyl-1-hexene forms a secondary carbocation, which then undergoes a hydride shift to generate a more stable tertiary carbocation. Subsequent deprotonation yields the thermodynamically more stable 2-methyl-2-hexene isomer.

Zeolite properties, such as pore size, channel structure, and acid site density and strength, play a crucial role in controlling the selectivity of the isomerization reaction, minimizing undesired side reactions like cracking or oligomerization. nih.gov For instance, ZSM-5 sodium-type aluminosilicate (B74896) molecular sieves have been used at elevated temperatures (400–500°C) and atmospheric pressure for such isomerizations.

Table 1: Typical Operating Conditions for Zeolite-Catalyzed Alkene Isomerization (Analogous)

| Parameter | ZSM-5 Catalyzed Isomerization |

| Temperature | 400–500°C |

| Pressure | Atmospheric |

| Space Velocity (WHSV) | 0.1–2 h⁻¹ |

Ion-Exchange Resin Catalysis in Branched Alkene Isomerization

Ion-exchange resins, particularly macroreticular strong acid cation-exchange resins (e.g., Amberlyst 35, Amberlyst 36 Dry), serve as effective solid acid catalysts for the isomerization of branched alkenes. acs.orgub.edu These resins possess sulfonic acid groups that provide the necessary acidic sites for proton transfer, facilitating the rearrangement of alkene isomers.

A significant advantage of using ion-exchange resins is their ability to catalyze these reactions under milder conditions compared to some zeolite-based processes. For example, the isomerization of 2-methyl-1-hexene using Amberlyst 35 can occur at temperatures between 25–40°C and pressures of 0.4–1.0 MPa in a liquid-phase fixed-bed reactor. While ion-exchange resins exhibit acid strengths comparable to zeolites, they often have a higher acid capacity, which allows for lower operating temperatures and can limit the formation of undesirable byproducts. ub.edu This makes them attractive for processes where thermal stability of reactants or products is a concern.

Table 2: Comparative Analysis of Isomerization Methods (Analogous)

| Parameter | ZSM-5 Catalyzed Isomerization | Amberlyst 35 Catalyzed Isomerization |

| Temperature | 400–500°C | 25–40°C |

| Pressure | Atmospheric | 0.4–1.0 MPa |

| Space Velocity (WHSV/LHSV) | 0.1–2 h⁻¹ | 5–15 h⁻¹ |

Mechanistic Organic Chemistry of 2 Methyl 2 Heptene

Electrophilic Addition Reactions at the Double Bond

The electron-rich double bond in 2-Methyl-2-heptene is susceptible to attack by electrophiles, initiating a cascade of reactions that lead to a variety of addition products. The regioselectivity and stereochemistry of these reactions are governed by fundamental principles of organic chemistry.

Carbocationic Intermediates and Regioselectivity Principles (e.g., Markovnikov Additions)

The addition of electrophilic reagents, such as hydrogen halides (H-X), to unsymmetrical alkenes like this compound is a cornerstone of organic synthesis. The regioselectivity of this reaction is famously predicted by Markovnikov's rule, which states that the hydrogen atom of the electrophile adds to the carbon atom of the double bond that already bears the greater number of hydrogen atoms. libretexts.orgchemistrystudent.comchemistrysteps.com This empirical rule is explained by the underlying stability of the carbocation intermediate formed during the reaction. chemistrystudent.compressbooks.pubchemistrynotmystery.com

In the case of this compound, protonation of the double bond can lead to two possible carbocation intermediates. Protonation at the C3 position would result in a tertiary carbocation at the C2 position, while protonation at the C2 position would yield a less stable secondary carbocation at the C3 position. chemistrystudent.com The relative stability of carbocations follows the order: tertiary > secondary > primary. This stability is attributed to the electron-donating inductive effects of the alkyl groups surrounding the positively charged carbon, which helps to disperse the positive charge. chemistrystudent.com

Consequently, the reaction proceeds preferentially through the more stable tertiary carbocation intermediate. The subsequent nucleophilic attack by the halide ion (X⁻) on this tertiary carbocation leads to the formation of the major product, 2-halo-2-methylheptane, in accordance with Markovnikov's rule. The formation of the less stable secondary carbocation is energetically less favorable, and thus the corresponding product, 3-halo-2-methylheptane, is formed as the minor product. It is important to note that carbocation rearrangements, such as hydride or alkyl shifts, can occur if a more stable carbocation can be formed. pressbooks.pubchemistrynotmystery.com However, in the case of this compound, the initially formed tertiary carbocation is already the most stable possibility in the immediate vicinity, making significant rearrangement unlikely under standard conditions.

| Reactant | Intermediate Carbocation (Major Pathway) | Intermediate Carbocation (Minor Pathway) | Major Product | Minor Product |

|---|---|---|---|---|

| This compound + HBr | 2-Methylheptan-2-yl cation (tertiary) | 2-Methylheptan-3-yl cation (secondary) | 2-Bromo-2-methylheptane | 3-Bromo-2-methylheptane |

Stereochemical Considerations in Addition Pathways

The stereochemistry of electrophilic addition reactions to alkenes is determined by the mechanism of the reaction. quora.comwikipedia.orgchemistrysteps.commasterorganicchemistry.com In the case of the addition of hydrogen halides to this compound, the reaction proceeds through a planar carbocation intermediate. libretexts.org The nucleophile (halide ion) can attack this planar intermediate from either face with equal probability. chemistrysteps.com

This lack of facial preference leads to a racemic mixture of enantiomers if a new stereocenter is formed. For the reaction of H-X with this compound, the addition occurs at a tertiary carbon that does not become a stereocenter. However, if the substrate were chiral, this non-selective attack would lead to the formation of diastereomers. chemistrysteps.comnih.gov

The terms syn-addition and anti-addition are used to describe the relative stereochemistry of the two groups that add across the double bond. quora.comwikipedia.orgmasterorganicchemistry.com Syn-addition occurs when both groups add to the same face of the double bond, while anti-addition occurs when they add to opposite faces. quora.comwikipedia.orgmasterorganicchemistry.com The electrophilic addition of H-X to alkenes via a carbocation intermediate is generally considered to be a non-stereospecific reaction, resulting in a mixture of syn and anti addition products. wikipedia.org

Radical and Photochemical Transformations

Beyond electrophilic additions, this compound can undergo transformations involving radical intermediates and photochemical excitation. These reactions open up alternative pathways for the functionalization of the alkene.

Sensitized Photooxidation Mechanisms Involving Singlet Oxygen (¹O₂ Ene Reaction)

The sensitized photooxidation of this compound is a classic example of an ene reaction involving singlet oxygen (¹O₂). researchgate.netnih.gov In this process, a photosensitizer absorbs light and transfers its energy to ground-state triplet oxygen (³O₂), promoting it to the highly reactive singlet state (¹O₂). nih.gov Singlet oxygen then reacts with this compound, which acts as the ene component, to form allylic hydroperoxides. sigmaaldrich.com

The reaction proceeds via a concerted pericyclic mechanism where the singlet oxygen adds to the alkene while abstracting an allylic hydrogen atom. Due to the substitution pattern of this compound, there are two possible sites for hydrogen abstraction, leading to the formation of two primary allylic hydroperoxide products. The major product is typically the one derived from the abstraction of a hydrogen atom from the more substituted allylic position, leading to a more substituted double bond in the product.

Studies have utilized this compound as a model substrate to investigate the mechanisms of singlet oxygen reactions. researchgate.net The product distribution provides insights into the regioselectivity and stereoselectivity of the ene reaction. The initially formed allylic hydroperoxides can be subsequently reduced to the corresponding allylic alcohols.

| Reactant | Conditions | Major Products |

|---|---|---|

| This compound | Photosensitizer, Light, O₂ | 2-Methyl-3-hydroperoxy-1-heptene and 2-Methyl-1-hydroperoxy-2-heptene |

Heterolytic Fragmentation Studies Yielding this compound Radical Cations

In mass spectrometry, the electron ionization of this compound leads to the formation of a molecular ion, which is a radical cation [M]⁺•. docbrown.infonist.govyoutube.com This radical cation can undergo various fragmentation pathways, providing valuable information about the structure of the molecule. docbrown.infolibretexts.org One of the key fragmentation processes is heterolytic cleavage, where a bond is broken and the two electrons of the bond remain with one of the fragments.

The fragmentation pattern of this compound is influenced by the stability of the resulting carbocations and radicals. libretexts.org Cleavage of the allylic bond (the C-C bond adjacent to the double bond) is a common fragmentation pathway for alkenes. For the this compound radical cation, allylic cleavage can lead to the formation of a stable allylic cation. The fragmentation pattern observed in the mass spectrum, including the relative abundance of different fragment ions, can be used to deduce the structure of the original molecule and study the energetics of the fragmentation processes. docbrown.infolibretexts.org

Catalytic Hydrogenation and Chemoselective Reduction Pathways

Catalytic hydrogenation is a fundamental reaction in organic chemistry that reduces the carbon-carbon double bond of an alkene to a single bond. libretexts.orgyoutube.com This process involves the addition of molecular hydrogen (H₂) across the double bond in the presence of a metal catalyst. libretexts.orgyoutube.comtcichemicals.com

For this compound, catalytic hydrogenation yields 2-methylheptane (B165363). The reaction is typically carried out using heterogeneous catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. libretexts.orgtcichemicals.com The mechanism involves the adsorption of both the alkene and hydrogen onto the surface of the metal catalyst. libretexts.org The hydrogen atoms are then transferred to the double bond in a stepwise manner.

A key stereochemical feature of catalytic hydrogenation is that it is a syn-addition process. wikipedia.org This means that both hydrogen atoms add to the same face of the double bond. While this compound itself is achiral and its hydrogenation product is also achiral, for alkenes where new stereocenters are formed, this syn-addition has significant stereochemical consequences.

Chemoselective reduction of the double bond in this compound in the presence of other functional groups can be achieved by choosing the appropriate catalyst and reaction conditions. For example, certain catalysts might allow for the reduction of a double bond without affecting a carbonyl group in the same molecule. researchgate.netresearchgate.net

| Reactant | Reagents | Product | Stereochemistry |

|---|---|---|---|

| This compound | H₂, Pd/C | 2-Methylheptane | Syn-addition |

Cycloaddition Reactions (e.g., Alder Ene Reaction)

Cycloaddition reactions are processes in which two or more unsaturated molecules combine to form a cyclic adduct, leading to a net reduction in bond multiplicity. While various types of cycloadditions exist, the reactivity of this compound is notably demonstrated in the context of the Alder Ene reaction. The ene reaction is a pericyclic reaction that involves an alkene possessing an allylic hydrogen (the "ene") and a compound with a multiple bond, known as the "enophile". wikipedia.org This process results in the formation of a new sigma bond, accompanied by the migration of the ene's double bond and a 1,5-hydrogen shift. wikipedia.org

Detailed research has shown that this compound serves as the "ene" component in the functionalization of an ethylene (B1197577)/5,7-dimethyl-1,6-octadiene copolymer with maleic anhydride (B1165640), which acts as the enophile. scientificlabs.com In this type of transformation, the allylic hydrogens of this compound are transferred to the enophile, creating a new carbon-carbon bond that links the two molecules and shifts the location of the carbon-carbon double bond within the heptene (B3026448) structure.

The mechanism of the ene reaction is generally considered to be a concerted pericyclic process, which is supported by experimental evidence. wikipedia.org Studies on the reaction between maleic anhydride and various alkenes have indicated that the reaction follows second-order kinetics and is largely unaffected by the presence of free-radical inhibitors, which favors a concerted mechanism over a stepwise radical or ionic pathway. rsc.org The product of the reaction between an alkene and maleic anhydride is an alkenylsuccinic anhydride. rsc.org

Kinetic and computational studies on analogous vinylidene alkenes with maleic anhydride support a pericyclic, exo transition state. surrey.ac.uk The reaction typically requires elevated temperatures to overcome the activation energy associated with the breaking of the allylic C-H sigma bond. wikipedia.orgrsc.org Theoretical calculations using Density Functional Theory (DFT) on the Alder-Ene reaction between maleic anhydride and various olefins confirm that the process proceeds at elevated temperatures.

The table below summarizes key findings from kinetic studies on the Alder-Ene reaction between maleic anhydride and various alkenes, which provides a framework for understanding the reactivity of this compound.

| Parameter | Finding | Implication for this compound Reaction |

|---|---|---|

| Kinetics | The reaction follows second-order kinetics. rsc.org | The rate is dependent on the concentration of both this compound and maleic anhydride. |

| Mechanism | Considered a concerted, pericyclic reaction. wikipedia.orgrsc.org Negligible effect of free-radical inhibitors observed. rsc.org | The reaction likely proceeds through a single, cyclic transition state rather than through radical or ionic intermediates. |

| Transition State | An exo-transition state is generally favored for alk-1-enes. rsc.org | The stereochemical outcome of the reaction is influenced by the geometry of approach between the reactants. |

| Activation Energy | High temperatures (e.g., 125–224 °C) are often required. wikipedia.orgrsc.org | Significant thermal energy is needed to initiate the bond reorganization. |

| Solvent Effects | No significant solvent effects have been reported on reaction rates. rsc.org | The reaction can likely be performed in a variety of non-reactive solvents or neat. |

Catalysis in 2 Methyl 2 Heptene Transformations

Heterogeneous Catalytic Systems

Heterogeneous catalysts, being in a different phase from the reactants, are advantageous due to their ease of separation and potential for reuse.

Zeolite Frameworks (e.g., ZSM-5, HBEA) for Isomerization and Other Reactions

Zeolites are crystalline aluminosilicates with well-defined microporous structures that make them highly effective catalysts for shape-selective reactions. Their acidic properties are crucial for catalyzing the skeletal isomerization of olefins like 2-methyl-2-heptene. This process is significant for producing branched isomers, which are valuable as high-octane gasoline components.

The isomerization of C4-C7 linear olefins has been extensively studied over various zeolites, including ferrierite (FER) and ZSM-5 (MFI). kiche.or.kr While ferrierite generally shows high selectivity towards iso-olefins, the selectivity for longer chain olefins like iso-heptenes is comparatively lower, around 60%. kiche.or.kr The reaction mechanism for butene isomerization is thought to involve dimerization, skeletal isomerization of the resulting dimer, and subsequent selective cracking. researchgate.net The specific pore structure of the zeolite plays a critical role in determining product selectivity by influencing which reaction intermediates can form and migrate within the channels. kiche.or.krresearchgate.net

For C8 aromatics, which share a similar carbon number with this compound, zeolites like Mordenite and ZSM-5 are commonly used for isomerization. ifpenergiesnouvelles.fr These reactions are typically carried out in the vapor phase under hydrogen pressure at temperatures between 380°C and 440°C. ifpenergiesnouvelles.fr Theoretical studies on C5 alkene isomerization using zeolites like H-ZSM-5 indicate that the reaction kinetics are complex, involving multiple steps such as hydride transfer, oligomerization, and cracking. ugent.beresearchgate.net The pore size of the zeolite significantly impacts the reaction, with the smaller 10-ring channels of ZSM-5 imposing greater steric hindrance compared to the larger 12-ring channels of Beta (HBEA) and Mordenite (MOR) zeolites. researchgate.net

In the context of n-heptane isomerization over Pt/zeolite catalysts, linear heptenes are formed and then isomerize at the acid sites to 2-methylhexenes and 3-methylhexenes, which can further rearrange to dimethylpentenes. rsc.org This highlights the role of zeolitic acid sites in the skeletal rearrangement of C7 and C8 hydrocarbon chains.

Supported Metal Catalysts (e.g., Palladium Nanoparticles) in Hydrogenation

Hydrogenation is a fundamental chemical reaction that converts unsaturated compounds like this compound into saturated ones. Supported metal catalysts, particularly those using palladium, are highly efficient for this purpose. libretexts.org

Palladium nanoparticles have been shown to be effective catalysts for the chemoselective hydrogenation of alkenes. technion.ac.ilnih.gov For instance, palladium nanoparticles stabilized by alkylated polyethyleneimine can preferentially reduce less hindered double bonds. technion.ac.ilnih.gov In competitive reactions, these catalysts favored the hydrogenation of 1-octene (B94956) over the more sterically hindered this compound. technion.ac.ilnih.gov This selectivity is a key advantage in complex reaction mixtures.

Another study utilized a catalyst composed of palladium nanoparticles immobilized on a polymeric resin for the hydrogenation of 2-heptene (B165337) under continuous-flow conditions, demonstrating high activity and selectivity for the carbon-carbon double bond. researchgate.net The use of supported catalysts in this manner facilitates easier product separation and catalyst recycling. acs.org The hydrogenation of alkenes is a thermodynamically favorable process, resulting in the formation of a more stable alkane. libretexts.org

Hydrogenation of 2-Heptene using a Novel Nano-Palladium Catalyst

| Catalyst | Substrate | Conditions | Key Finding | Reference |

|---|---|---|---|---|

| Palladium nanoparticles on polymeric resin | 2-Heptene | 65°C, 10 bar, continuous-flow | High activity and selectivity towards hydrogenation of the C=C double bond. | researchgate.net |

Fullerene-Based Photocatalysts (e.g., C60/MCM-41, C60/SiO2) in Photooxidation

Photooxidation of alkenes using photocatalysts is a method to introduce oxygen-containing functional groups. Fullerene (C60), a spherical carbon molecule, is an efficient sensitizer (B1316253) for producing singlet oxygen, a highly reactive species that can participate in photooxidation reactions. researchgate.net

When supported on materials like silica (B1680970) (SiO2) or MCM-41, a mesoporous silica, C60 becomes a heterogeneous photocatalyst. researchgate.netthieme-connect.comresearchgate.net The photooxidation of this compound has been used as a model reaction to test the activity of these catalysts. researchgate.netresearchgate.netpublicationslist.org The reaction is typically conducted at low temperatures (0–5 °C) in a solvent like acetonitrile (B52724) under an oxygen atmosphere, using a light source such as a xenon lamp. researchgate.netresearchgate.netpublicationslist.org

The mechanism involves the fullerene absorbing light and transferring energy to molecular oxygen to generate singlet oxygen. researchgate.net This singlet oxygen then reacts with the alkene in an "ene" reaction to form hydroperoxides. researchgate.netresearchgate.net The efficiency of the C60/MCM-41 catalyst has been shown to depend on the loading of C60, with an optimal loading observed around 3% (w/w). publicationslist.org The mesoporous structure of MCM-41 provides a high surface area for the dispersion of C60, enhancing its photocatalytic activity. researchgate.net

Photooxidation of this compound using Fullerene-Based Catalysts

| Photocatalyst | Probe Reaction | Reaction Type | Key Finding | Reference |

|---|---|---|---|---|

| C60/MCM-41 | Photooxygenation of this compound | Singlet oxygen 'ene' reaction | Effective catalysis for the formation of hydroperoxides. Activity depends on C60 loading. | researchgate.netresearchgate.netpublicationslist.org |

| C60/SiO2 | Photooxidation of alkenes | Singlet oxygen and/or electron transfer | Mechanism is dependent on the solvent and substrate. | thieme-connect.com |

Supported Cobalt Oxide Catalysts in Olefin Transformations

Supported cobalt oxide catalysts are active in various olefin transformations, including oxidation and oligomerization. rsc.orgrsc.org The interaction between olefins and the cobalt oxide surface involves the formation of a non-dissociative π-complex where the olefin donates its π-electrons to the catalyst surface. rsc.org

In the context of olefin oligomerization, such as the conversion of 1-butene (B85601), carbon-supported cobalt oxide catalysts have been used to produce linear octenes with high selectivity (70-85%). acs.org The product distribution from these reactions includes methyl-heptenes, which are formed through the coupling of 1-butene and 2-butene. acs.orgosti.govosti.govresearchgate.net This indicates that these catalysts are active in both isomerization and oligomerization reactions. The active catalyst phase often consists of a mixture of Co3O4 and CoO. acs.orgosti.gov

While direct studies on this compound with these specific catalysts are limited in the provided search results, the research on similar olefins like butene suggests that cobalt oxide catalysts can facilitate complex transformations including isomerization and dimerization, which could also be applicable to this compound. The interaction of various olefins with cobalt oxide has been studied, showing that the adsorption strength is related to the olefin's ionization potential. rsc.org

Homogeneous Catalytic Systems

Homogeneous catalysts operate in the same phase as the reactants, often leading to higher activity and selectivity under milder conditions.

Acidic Ion-Exchange Resins (e.g., Amberlyst 35)

Acidic ion-exchange resins, such as Amberlyst 35, are solid acid catalysts that can function in a pseudo-homogeneous manner when swelled by the reaction medium. They are effective in catalyzing olefin isomerization and dimerization. ub.eduresearchgate.net

These resins have been used for the isomerization of n-butenes, where the reaction proceeds via a carbonium ion mechanism on the sulfonic acid functional groups of the resin. capes.gov.br In the dimerization of isoamylenes, Amberlyst 35 was found to be a highly active catalyst. researchgate.netresearchgate.net

For longer chain olefins, such as 1-octene, Amberlyst 35 has been shown to catalyze double bond isomerization to form internal octenes, as well as some branched C8 isomers like 3-methyl-2-heptene. ub.edu Studies on the isomerization of 1-hexadecene (B165127) also identified Amberlyst 35 as a relatively selective catalyst for producing internal olefins, although some skeletal isomerization and oligomerization were also observed. lsu.edu These findings suggest that Amberlyst 35 is a capable catalyst for the isomerization of this compound, likely promoting the migration of the double bond and potentially some skeletal rearrangement.

Oligomerization of 1-Octene over Amberlyst 35

| Catalyst | Reactant | Temperature | Identified Branched Products | Reference |

|---|---|---|---|---|

| Amberlyst 35 | 1-Octene | 373 K | 3-methyl-1-heptene, 3-ethyl-2-hexene, 5-methyl-1-heptene, 3-methyl-2-heptene | ub.edu |

Polyoxometalates and Ionic Liquid-Assisted Catalysis

The transformation of alkenes, such as this compound, is a focal point of chemical synthesis. A particularly advanced and "green" approach involves the synergistic use of polyoxometalates (POMs) as catalysts and ionic liquids (ILs) as reaction media or co-catalysts. This combination addresses key challenges in catalysis, including catalyst stability, recovery, and reaction selectivity.

Polyoxometalates are a class of inorganic metal-oxygen cluster anions, typically formed from early transition metals like tungsten, molybdenum, and vanadium. mdpi.com Their metal-oxide-like structure imparts high thermal stability and resistance to oxidative degradation, making them robust catalysts for oxidation reactions. mdpi.comudel.edu Ionic liquids, salts with melting points below 100°C, are valued for their negligible vapor pressure, which reduces air pollution, and their ability to dissolve a wide range of organic and inorganic compounds, facilitating catalyst recycling. libretexts.orgntu.edu.sgresearchgate.net

A prominent application of this catalytic system is the epoxidation of alkenes. While direct studies on this compound are not extensively documented, research on its isomer, 2-methyl-1-heptene (B91929), provides significant insight. One study demonstrated the effective epoxidation of 2-methyl-1-heptene using hydrogen peroxide (H₂O₂) as a clean oxidant. sigmaaldrich.comsigmaaldrich.com The reaction was catalyzed by a Keggin-type polyoxometalate, [bmim]₃PW₁₂O₄₀, with 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) acting as an activator. sigmaaldrich.comsigmaaldrich.com

The versatility of POM-IL systems extends to various alkenes and catalyst formulations. Research has shown that Keggin-type heteropolyoxometalates can efficiently catalyze alkene epoxidation at room temperature with H₂O₂. rasayanjournal.co.in The choice of solvent is crucial, with a mixture of acetonitrile and dichloromethane (B109758) showing marked improvement in epoxide yield. rasayanjournal.co.in Hybrid catalysts, such as those based on a Keplerate-type Mo₁₃₂ polyoxometalate and an ionic liquid, have also been developed for the selective epoxidation of different alkenes, achieving yields between 54–100% under optimized conditions. colab.ws

The role of the ionic liquid can be multifaceted. Beyond serving as a recyclable solvent, it can enhance catalytic activity and selectivity. libretexts.orgntu.edu.sg In some systems, the IL participates in a biphasic or triphasic setup, which simplifies the separation of the product from the catalyst and aqueous phases, thereby improving process efficiency and sustainability. libretexts.orgacs.org For instance, certain polyoxometalate-based ionic hybrids possess a balanced hydrophilic-hydrophobic surface, enabling them to efficiently catalyze reactions like alcohol oxidation with H₂O₂ in a triphasic system. acs.org Furthermore, immobilizing POMs on supports modified with ionic liquids has been shown to create highly active and selective catalysts for the epoxidation of allylic alcohols. mdpi.com

Interactive Table: Polyoxometalate-Based Catalytic Systems for Alkene Oxidation

| Alkene Substrate | Catalyst System (POM & IL/Support) | Oxidant | Key Research Finding |

| 2-Methyl-1-heptene | [bmim]₃PW₁₂O₄₀ (Keggin POM) in 1-butyl-3-methylimidazolium hexafluorophosphate (IL) | H₂O₂ | The IL acts as an activator for the epoxidation reaction. sigmaaldrich.comsigmaaldrich.com |

| Cyclooctene | Mo₁₃₂ (Keplerate POM) with MimAm (Ionic Liquid) | H₂O₂ | Hybrid catalyst demonstrated high efficiency and recyclability, with yields up to 100%. colab.ws |

| Dihydronaphthalene | Vanadium-substituted Keggin POMs | H₂O₂ | POM catalyst with more vanadium atoms (POM 2) showed higher catalytic activity. rasayanjournal.co.in |

| Allylic Alcohols | LaW₁₀ (POM) intercalated into layered hydroxides modified with ILs | H₂O₂ | Achieved 99% epoxide selectivity at 96% substrate conversion. mdpi.com |

Principles of Catalyst Design and Structure-Activity Relationships in Alkene Chemistry

The rational design of catalysts for alkene transformations is a cornerstone of modern chemistry, aiming to control reaction outcomes with precision. The effectiveness of a catalyst is typically evaluated based on three key principles: activity, selectivity, and stability. numberanalytics.com

Activity refers to the catalyst's ability to accelerate a reaction.

Selectivity is the catalyst's capacity to direct a reaction towards a specific product, minimizing waste.

Stability describes the catalyst's ability to maintain its function over time, allowing for reuse.

In alkene chemistry, these principles guide the development of catalysts that can control positional (regio-) and geometric (stereo-) isomerism. For example, in alkene isomerization, catalysts are designed to overcome the tendency to form a thermodynamic mixture of isomers, instead favoring the kinetic production of a single, desired isomer. sdsu.edu

Structure-Activity Relationships (SARs) are fundamental to catalyst design. SARs establish a correlation between the molecular structure of a catalyst and its performance, enabling chemists to rationally tune catalysts for specific applications. This is often achieved by systematically modifying the ligands attached to the metal center or by changing the catalyst's support material.

Key Examples of SARs in Alkene Chemistry:

Alkene Isomerization: Research into ruthenium-based isomerization catalysts has shown that catalyst performance can be predicted using computational models. rsc.org By analyzing molecular descriptors like the electrostatic charge on ligand atoms and the energy of the highest occupied molecular orbital (E-HOMO), a "catalyst map" can be constructed. rsc.org This map reveals that factors like electrostatic charge and polar surface area are critical for the reaction rate, while the steric properties of substituents on the phosphine (B1218219) ligand are correlated with product selectivity. rsc.org

Alkene Metathesis: In this powerful carbon-carbon double bond-forming reaction, SARs are well-established for well-defined supported catalysts. For silica-supported tungsten oxo catalysts, a clear relationship exists between the electronic properties of the ancillary ligands and catalytic activity. rsc.orgresearchgate.net Studies have demonstrated that weaker σ-donating alkoxide ligands lead to higher metathesis activity. rsc.orgresearchgate.net A quantitative analysis of a broad series of tungsten imido-alkylidene catalysts further revealed that high activity is achieved by combining ancillary (X) and imido (NAr) ligands that have opposite electronic characters. nih.gov This predictive understanding paves the way for the rational development of next-generation metathesis catalysts. nih.gov

Alkene Hydrogenation: This reaction typically involves heterogeneous catalysts like palladium, platinum, or nickel on a support. appliedcatalysts.comwikipedia.org The design principles here involve selecting the appropriate metal and support, but also the use of selective "poisons." For example, Lindlar's catalyst (palladium on barium sulfate (B86663) treated with quinoline) is designed to selectively hydrogenate an alkyne to an alkene without over-reducing it to an alkane. wikipedia.org In homogeneous catalysis, the focus is on ligand design. The development of chiral diphosphine ligands for rhodium catalysts, for instance, allows for asymmetric hydrogenation, producing a single enantiomer of a chiral product from a prochiral alkene. wikipedia.orgacs.org

Interactive Table: Structure-Activity Relationships in Alkene Catalysis

| Alkene Transformation | Catalyst System | Structural Feature Varied | Impact on Activity/Selectivity |

| Isomerization | Ruthenium-imidazol-phosphine complexes | Substituents on phosphine ligand; N-heterocyclic carbene | Electrostatic charge on N* atom and E-HOMO correlate with activity; steric bulk on P correlates with product selectivity. rsc.org |

| Metathesis | Silica-supported W(NAr)(=CHR)(X) | Electronic properties of ancillary ligand (X) | Weaker σ-donor ligands (e.g., fluorinated alkoxides) lead to higher catalytic activity. rsc.orgresearchgate.net |

| Metathesis | Silica-supported W(NAr)(=CHR)(X) | Electronic character of X and NAr ligands | High activity is associated with the combination of X and NAr ligands having opposite electronic properties. nih.gov |

| Hydrogenation | Palladium on Barium Sulfate | Addition of a catalyst poison (quinoline) | Reduces catalyst activity to selectively stop the hydrogenation of alkynes at the alkene stage (Lindlar's catalyst). wikipedia.org |

Advanced Spectroscopic and Chromatographic Characterization of 2 Methyl 2 Heptene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise atomic arrangement within a molecule. By exploiting the magnetic properties of atomic nuclei, NMR provides detailed information on the connectivity and environment of hydrogen (¹H) and carbon (¹³C) atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

For 2-Methyl-2-heptene (CH₃-C(CH₃)=CH-CH₂-CH₂-CH₂-CH₃), both ¹H and ¹³C NMR spectroscopy offer distinctive signals that confirm its structure.

Proton (¹H) NMR Analysis: The ¹H NMR spectrum of this compound would exhibit characteristic signals corresponding to protons in different chemical environments. The vinylic proton (–C=CH–) is expected to resonate in the downfield region, typically between 5.0 and 5.5 ppm, often appearing as a triplet or multiplet due to coupling with adjacent methylene (B1212753) protons. The two methyl groups directly attached to the double bond (C=C(CH₃)₂) would appear as singlets or closely spaced multiplets in the range of 1.6 to 1.8 ppm. Allylic methylene protons (–CH₂–C=C–) typically resonate between 2.0 and 2.2 ppm. The remaining aliphatic methylene protons (–CH₂–CH₂–CH₂–) would be observed as complex multiplets in the 1.2 to 1.4 ppm range, while the terminal methyl group (–CH₃) of the heptyl chain would appear as a triplet around 0.8 to 0.9 ppm.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Vinylic proton (–C=CH–) | 5.0 – 5.5 | Triplet/Multiplet | 1H |

| Methyls on double bond (C=C(CH₃)₂) | 1.6 – 1.8 | Singlet | 6H |

| Allylic methylene (–CH₂–C=C–) | 2.0 – 2.2 | Multiplet | 2H |

| Aliphatic methylene (–CH₂–CH₂–CH₂–) | 1.2 – 1.4 | Multiplet | 4H |

| Terminal methyl (–CH₃) | 0.8 – 0.9 | Triplet | 3H |

Carbon-13 (¹³C) NMR Analysis: The ¹³C NMR spectrum provides information on the carbon backbone. The vinylic carbons (C=C) are typically found in the 120-140 ppm range, with the quaternary carbon (C=C(CH₃)₂) appearing distinct from the methine carbon (–C=CH–). The methyl carbons directly attached to the double bond would resonate around 18-25 ppm. The allylic methylene carbon would appear around 25-30 ppm. The other aliphatic methylene carbons would be observed between 22-35 ppm, and the terminal methyl carbon would typically be around 10-15 ppm. Each unique carbon environment yields a distinct signal.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Chemical Shift (δ, ppm) |

| Vinylic quaternary carbon (C=C(CH₃)₂) | 130 – 140 |

| Vinylic methine carbon (–C=CH–) | 120 – 130 |

| Methyls on double bond (C=C(CH₃)₂) | 18 – 25 |

| Allylic methylene (–CH₂–C=C–) | 25 – 30 |

| Aliphatic methylene (–CH₂–CH₂–CH₂–) | 22 – 35 |

| Terminal methyl (–CH₃) | 10 – 15 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structural fragments of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. For this compound, GC-MS is particularly effective due to its volatility. The compound is first separated from any mixture components by GC, then introduced into the MS detector.

The molecular formula of this compound is C₈H₁₆, giving it a molecular weight of 112.21 g/mol . In the electron ionization (EI) mode, the molecular ion (M⁺•) peak would be observed at m/z 112. Fragmentation patterns provide critical structural insights. Common fragmentation pathways for alkenes include allylic cleavage, which is favored due to the stability of the resulting allylic carbocation.

Expected major fragment ions for this compound include:

m/z 97 (M-15): Loss of a methyl group (CH₃•), likely from the methyl groups attached to the double bond or the terminal methyl group.

m/z 83 (M-29): Loss of an ethyl group (C₂H₅•), potentially from allylic cleavage or rearrangement.

m/z 69 (M-43): Loss of a propyl group (C₃H₇•), a common fragmentation for longer alkyl chains via allylic cleavage.

m/z 55 (C₄H₇⁺): A common fragment ion for hydrocarbons, often representing a butyl or cyclopropyl (B3062369) type fragment.

m/z 41 (C₃H₅⁺): The stable allyl cation, a characteristic fragment for many alkenes.

Table 3: Expected Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment/Loss | Explanation |

| 112 | [C₈H₁₆]⁺• | Molecular ion (M⁺•) |

| 97 | [M-CH₃]⁺ | Loss of a methyl radical |

| 83 | [M-C₂H₅]⁺ | Loss of an ethyl radical |

| 69 | [M-C₃H₇]⁺ | Loss of a propyl radical (allylic cleavage) |

| 55 | C₄H₇⁺ | Common hydrocarbon fragment |

| 41 | C₃H₅⁺ | Allyl cation (characteristic alkene fragment) |

Infrared (IR) Spectroscopy for Vibrational Mode and Functional Group Identification

Infrared (IR) spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific wavelengths, corresponding to molecular vibrational modes.

For this compound, key diagnostic IR absorption bands would include:

C=C Stretch: A medium to weak absorption band is expected in the region of 1640-1680 cm⁻¹ due to the carbon-carbon double bond. For trisubstituted alkenes like this compound, this band can be less intense or even absent if the double bond is symmetrically substituted, but in this case, it is not perfectly symmetrical.

=C-H Stretch (sp²): A weak to medium absorption band above 3000 cm⁻¹ (typically 3010-3095 cm⁻¹) indicates the presence of vinylic C-H bonds.

C-H Stretch (sp³): Strong absorption bands between 2850-2960 cm⁻¹ are characteristic of aliphatic C-H stretching vibrations from the methyl and methylene groups.

C-H Bending (sp², out-of-plane): A strong absorption band in the 800-840 cm⁻¹ range is indicative of the out-of-plane bending vibrations of the vinylic C-H bond in a trisubstituted alkene.

CH₃ and CH₂ Bending: Medium intensity bands around 1375 cm⁻¹ (methyl symmetric bend) and 1465 cm⁻¹ (methylene scissoring bend and methyl asymmetric bend) would also be present.

Table 4: Expected IR Absorption Bands for this compound

| Functional Group/Vibration | Wavenumber (cm⁻¹) | Intensity |

| =C-H Stretch (sp²) | 3010 – 3095 | Weak-Medium |

| C-H Stretch (sp³) | 2850 – 2960 | Strong |

| C=C Stretch | 1640 – 1680 | Medium-Weak |

| CH₂ Bending | ~1465 | Medium |

| CH₃ Bending | ~1375 | Medium |

| =C-H Bending (out-of-plane) | 800 – 840 | Strong |

High-Performance Liquid Chromatography (HPLC) in Purity Assessment and Mixture Separation

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying components in a mixture. While Gas Chromatography (GC) is typically preferred for highly volatile and thermally stable compounds like simple alkenes, HPLC can still be employed, particularly for purity assessment or if the sample contains less volatile impurities.

For this compound, a non-polar compound, reversed-phase HPLC would be the most suitable mode. In reversed-phase HPLC, a non-polar stationary phase (e.g., C18 or C8 silica) is used with a polar mobile phase (e.g., acetonitrile (B52724)/water or methanol/water mixtures). The retention of this compound would be inversely proportional to the polarity of the mobile phase; increasing the organic solvent content would decrease its retention time.

HPLC can be used to assess the purity of this compound by identifying and quantifying any co-eluting impurities. The presence of additional peaks in the chromatogram, distinct from the main this compound peak, would indicate impurities. Peak area normalization or external calibration methods can then be used to determine the percentage purity. While less common for basic alkene analysis compared to GC, HPLC offers advantages in separating isomers or compounds with very similar boiling points that might be difficult to resolve by GC, or if the sample matrix is complex and contains non-volatile components.

Theoretical and Computational Chemistry Studies on 2 Methyl 2 Heptene Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), are fundamental tools for investigating the electronic structure and predicting the reactivity of molecules. These calculations provide information on molecular orbitals, charge distribution, and energy landscapes, which are critical for understanding chemical transformations. While direct, detailed quantum chemical studies specifically on the electronic structure and reactivity of 2-Methyl-2-heptene are not extensively reported, the principles applied to similar branched alkenes are relevant.

For instance, DFT calculations are commonly employed to determine bond dissociation energies and assess the susceptibility of alkenes to various reactions. The electronic properties of the double bond and the steric and electronic influence of the methyl group in this compound would be key areas of investigation in such studies, impacting its electrophilic addition reactions. In general, the presence of an alkyl group bound to an unsaturated moiety can significantly influence electronic structure, affecting reactivity. researchgate.net

Molecular Dynamics Simulations of Reaction Intermediates and Transition States

Molecular dynamics (MD) simulations are powerful for exploring the dynamic behavior of molecules, including the formation and stability of reaction intermediates and the pathways through transition states. Studies on the catalytic cracking of alkenes, particularly "branched 2-methyl-2-alkenes" on H-ZSM-5 zeolites, provide insights into the behavior of this compound as a representative of this class. nih.govacs.orgacs.orgnih.gov

These simulations reveal that for branched 2-methyl-2-alkenes, tertiary carbenium ions are highly stable intermediates, irrespective of the carbon chain length. nih.govacs.orgacs.orgnih.gov This stability is a significant factor in their reaction pathways. In contrast, linear secondary carbenium ions are less stable, though their lifetime increases with carbon number. nih.govacs.org Highly branched carbenium ions, however, tend to rapidly rearrange into more stable cationic species through cracking or isomerization reactions. nih.govacs.orgacs.orgnih.gov

During MD simulations of alkene cracking, intermediates such as physisorbed van der Waals complexes, π-complexes, and chemisorbed carbenium ions are sampled. For branched 2-methyl-2-alkenes, the physisorbed alkene fraction is considerably smaller compared to linear alkenes, with the van der Waals complex being the most stable physisorbed state. The π-complex constitutes a very small fraction, suggesting that bulky branched alkenes face more steric hindrance in approaching the acid site to form the π-complex. nih.govacs.org

The relative stability of these intermediates can be evaluated by comparing their sampled time fractions in MD simulations. While specific numerical data for this compound's intermediate fractions are not explicitly detailed in the provided sources, the trends observed for the broader "branched 2-methyl-2-alkenes" class are directly applicable.

Table 1: General Stability Trends of Alkene Intermediates in H-ZSM-5 Catalysis (Qualitative)

| Intermediate Type | Linear Alkenes (e.g., 2-octene) | Branched 2-Methyl-2-Alkenes (e.g., this compound) |

| Van der Waals Complex | High stability | Most stable physisorbed state |

| π-Complex | Stable | Very small fraction, sterically hindered |

| Carbenium Ion | Less stable (secondary) | Very stable (tertiary) |

| Alkoxide | Unstable at cracking conditions | Unstable at cracking conditions |

MD simulations have also shown that hydride shifts with low activation barriers can occur within carbenium ions, although methyl shifts typically have higher activation energies. ugent.be

Kinetic Modeling and Thermodynamic Analysis of Reaction Pathways

Kinetic modeling and thermodynamic analysis are essential for understanding the rates and energetic feasibility of reaction pathways. For this compound, detailed kinetic models and comprehensive thermodynamic analyses are not specifically highlighted in the search results. However, the principles of these analyses are well-established for similar hydrocarbon systems.

Studies on the isomerization of branched alkenes, such as 2-methyl-1-hexene (B165367) to 2-methyl-2-hexene (B165381), involve carbocation intermediates and the consideration of thermodynamic data. For example, the exothermicity of alkene hydrogenation (ΔH = -108.8 kJ/mol) underscores the energy efficiency of isomerization over reduction pathways. This suggests that similar thermodynamic considerations would apply to this compound in isomerization or other reactions.

In broader contexts like hydrocarbon combustion, kinetic models are developed to delineate reaction pathways and predict species concentrations. For instance, models for 2-methylheptane (B165363) combustion show that H-atom abstraction reactions are dominant for fuel consumption, and β-scission of fuel radicals leads to product formation. osti.gov While 2-methylheptane is an alkane, the general approach to kinetic modeling and identifying key reaction pathways, including radical formation and decomposition, would be relevant for this compound.

However, in the context of other branched alkenes, such as 2-methyl-2-butene (B146552), detailed chemical kinetic reaction mechanisms have been developed. These mechanisms identify important reaction pathways, including the role of allylic C-H bonds and allylic radicals. acs.orgresearchgate.net Sensitivity analyses in these studies reveal which reactions most significantly influence ignition delay times or product formation. acs.orgresearchgate.net Energy profiles, often derived from quantum chemical calculations, map the energy changes along a reaction coordinate, identifying transition states and intermediates and their relative energies. acs.org

Isomerization Dynamics and Equilibrium of Heptene Isomers

Thermodynamic and Kinetic Control in Olefin Isomerization

Olefin isomerization reactions can be governed by either thermodynamic or kinetic control, depending on the reaction conditions and the nature of the catalyst.

Thermodynamic Control: Under thermodynamic control, the reaction proceeds towards the most stable isomer or mixture of isomers at equilibrium. For olefins, internal double bonds are generally more thermodynamically stable than terminal double bonds due to hyperconjugation effects. Similarly, branched alkenes tend to be more stable than their linear counterparts. For instance, in the isomerization of linear heptenes, the equilibrium mixture of 1-heptene (B165124), 2-heptene (B165337), and 3-heptene, catalyzed by a nickel hydride complex, reaches a ratio of approximately 1:20:78, respectively. This demonstrates the thermodynamic preference for internal double bonds (2-heptene and 3-heptene) over the terminal 1-heptene rutgers.edu. The exothermicity of alkene hydrogenation further underscores the energy efficiency of isomerization over reduction pathways, as isomerization aims for more stable alkene structures .

Kinetic Control: Kinetic control, on the other hand, dictates the product distribution based on the relative rates of formation of different isomers. If a reaction is stopped before equilibrium is reached, the product distribution will reflect the fastest reaction pathways, leading to kinetically favored products, which may not necessarily be the most thermodynamically stable ones. In the context of hydroisomerization, isomerization reactions typically exhibit lower activation energies compared to side reactions like cracking or coking, indicating their relatively faster kinetics mdpi.com. This implies that careful control of reaction time and temperature can allow for the selective formation of certain isomers before the system fully equilibrates.

The isomerization mechanism often proceeds via a carbocation intermediate, formed by the protonation of the olefin's double bond on acidic catalyst sites rsc.orgwhiterose.ac.ukresearchgate.netberkeley.edu. Subsequent hydride shifts or alkyl shifts within this carbocation intermediate lead to new alkene isomers upon deprotonation.

Positional and Skeletal Rearrangements in Branched Heptenes

Isomerization of branched alkenes like 2-Methyl-2-heptene can involve two main types of rearrangements: positional and skeletal.

Positional Isomerization: This type of rearrangement involves the migration of the double bond along the carbon chain, without altering the carbon skeleton. For this compound, positional isomerization would involve the shift of the double bond to other positions on the heptene (B3026448) chain, for example, forming 2-Methyl-1-heptene (B91929) or 2-Methyl-3-heptene. The nickel-catalyzed isomerization of 1-heptene to a mixture of 1-, 2-, and 3-heptenes is a classic example of positional isomerization where the double bond shifts along the chain rutgers.edu. Acidic ion-exchange resins also facilitate rapid equilibration between alkene isomers through proton transfer mechanisms .

Skeletal Rearrangements: Skeletal rearrangements involve changes in the branching of the carbon backbone. While this compound is already a branched octene, it can undergo skeletal rearrangements to form other branched octene isomers, or in the broader context of C7 hydrocarbon isomerization, n-heptane can isomerize to branched isoheptanes like 2-methylhexane, 3-methylhexane, 2,3-dimethylpentane, and 2,4-dimethylpentane (B89610) oup.comresearchgate.net. These rearrangements are crucial for increasing the octane (B31449) number of fuels. The mechanism typically involves carbocation intermediates, undergoing hydride shifts, methyl shifts, or protonated cyclopropane-mediated (PCP) branching whiterose.ac.ukresearchgate.net. For example, the hydroisomerization of n-heptane over bifunctional catalysts involves the initial dehydrogenation of the alkane to an alkene, followed by acid-catalyzed isomerization of the alkene (including skeletal rearrangements), and subsequent re-hydrogenation to the branched alkane berkeley.eduoup.comijcea.org.

The equilibrium distribution of C7 isomers is influenced by temperature. Data indicates that as reaction temperature increases, the distribution of unconverted alkenes generally approaches predicted equilibrium values acs.org.

Table 1: Representative Equilibrium Distribution of Linear Heptene Isomers (Nickel-Catalyzed Isomerization of 1-Heptene) rutgers.edu

| Isomer | Approximate Equilibrium Percentage (%) |

| 1-Heptene | 1 |

| 2-Heptene | 20 |

| 3-Heptene | 78 |

Note: This table illustrates the general trend of double bond migration towards more thermodynamically stable internal positions in linear olefins. Similar principles apply to branched olefins like this compound, where the most substituted double bond and more branched structures are generally favored at equilibrium.

Influence of Catalysts and Reaction Conditions on Isomer Distribution

The distribution of this compound isomers and other related C8 olefins is highly dependent on the choice of catalyst and the specific reaction conditions employed.

Catalysts:

Acidic Catalysts: Zeolites (e.g., Y-type, Beta, ZSM-5, chabazite) are extensively used due to their Brønsted acid sites, which are highly effective in promoting carbocation-mediated isomerization reactions mdpi.comrsc.orgwhiterose.ac.ukresearchgate.netberkeley.eduresearchgate.netijcea.orguva.nlresearchgate.netresearchgate.netscispace.comionike.comlsu.edu. Strong acid cation-exchange resins, such as Amberlyst 35, also catalyze isomerization under milder conditions lsu.edu. The activity of zeolites is directly linked to the abundance of their acid sites mdpi.com.

Metal Catalysts: Transition metal complexes, such as homogeneous nickel complexes, can catalyze alkene isomerization via a nickel hydride mechanism involving reversible steps of olefin coordination, hydride insertion, and beta-hydrogen elimination rutgers.eduresearchgate.net. Bifunctional catalysts, typically composed of a metal (e.g., palladium, platinum) supported on an acidic material (e.g., zeolite), are crucial for hydroisomerization processes. The metal sites facilitate dehydrogenation/hydrogenation, while the acid sites drive the isomerization of the alkene intermediates berkeley.eduoup.comijcea.orguva.nlresearchgate.netresearchgate.net.

Ionic Liquids: Certain SO3H-functionalized ionic liquids have also been shown to promote the carbon chain isomerization of olefins like 1-heptene to internal olefins ionike.com.

Reaction Conditions:

Pressure (Hydrogen Partial Pressure): In hydroisomerization, a higher hydrogen partial pressure can enhance the selectivity towards isomerized products by promoting the hydrogenation of alkene intermediates, thus reducing the likelihood of side reactions like coking researchgate.net.

Catalyst Acidity and Pore Structure: The specific pore size and shape of zeolite catalysts significantly influence isomer distribution due to shape selectivity effects. For instance, larger pore zeolites like Zeolite Beta can lead to dibranched isomer distributions closer to thermodynamic equilibrium due to lower diffusional barriers for these molecules within the pores uva.nlresearchgate.net. Conversely, stronger acid sites, while active, can accelerate catalyst deactivation through olefin oligomerization lsu.edu.

Contact Time/Space Velocity: Increasing the contact time (or decreasing the space velocity) generally leads to higher conversions, but prolonged exposure can also reduce the selectivity for desired isomers as secondary reactions become more prominent researchgate.net.

The isomerization of this compound and other branched octenes is thus a complex process, precisely controlled by the judicious selection of catalysts and optimization of reaction parameters to achieve desired product distributions.

Environmental Chemical Reactivity and Abiotic Degradation of Unsaturated Hydrocarbons

Atmospheric Oxidation Pathways (e.g., Ozonolysis, Hydroxyl Radical Reactions)

In the Earth's atmosphere, 2-Methyl-2-heptene undergoes significant degradation primarily through reactions with key atmospheric oxidants: ozone (O₃) and hydroxyl radicals (OH). These reactions are critical in determining the atmospheric lifetime and subsequent transformation products of such volatile organic compounds (VOCs).

Hydroxyl Radical (OH) Reactions: The reaction with hydroxyl radicals is a major atmospheric removal pathway for organic compounds during daylight hours. oup.compsu.edu OH radicals react with alkenes predominantly via addition to the carbon-carbon double bonds, and also through hydrogen atom abstraction from C-H bonds. oup.comacs.org Research indicates that for 2-methyl-1-alkenes and trans-2-alkenes, the rate constants for reactions with OH radicals generally increase with an increasing number of carbon atoms. acs.orgnih.gov This increase is partly due to hydrogen atom abstraction from the alkyl substituent groups and an enhanced rate of OH radical addition to the C=C bond, which reaches a maximum around C8 for C_n-alkyl substituent groups. acs.orgnih.gov

For 2-methyl-1-heptene (B91929), a closely related isomer, the measured gas-phase reaction rate constant with OH radicals at 299 ± 2 K is reported as (6.71 ± 0.21) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. acs.orgnih.gov This value provides a strong indication of the reactivity profile for branched heptenes with hydroxyl radicals.

| Compound | Reaction Partner | Temperature (K) | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|---|---|

| 2-Methyl-1-heptene | OH radical | 299 ± 2 | (6.71 ± 0.21) × 10⁻¹¹ | acs.orgnih.gov |

Ozonolysis: Ozonolysis represents another significant atmospheric degradation pathway for alkenes, involving the addition of an ozone molecule across the carbon-carbon double bond. brainly.commasterorganicchemistry.com This process initially forms an unstable cyclic intermediate known as a molozonide, which then rearranges into a more stable ozonide. brainly.commasterorganicchemistry.com Subsequent reductive workup, typically performed with agents such as dimethyl sulfide (B99878) or zinc, cleaves the carbon-carbon double bond, yielding carbonyl compounds (aldehydes and/or ketones). brainly.commasterorganicchemistry.comyoutube.com If an oxidative workup, for example, with hydrogen peroxide, is employed, any aldehydes produced are further oxidized to carboxylic acids. masterorganicchemistry.com

For this compound (CH₃CH₂CH₂CH₂C(CH₃)=CHCH₃), ozonolysis would cleave the double bond between the second and third carbon atoms. By analogy with the ozonolysis of similar branched alkenes, such as 2-methyl-2-pentene, which yields 3-methyl-2-butanone (B44728) (a ketone) and acetaldehyde (B116499) (an aldehyde), this compound is expected to produce a ketone and an aldehyde. brainly.comchegg.comvedantu.com Specifically, the reductive cleavage of the double bond in this compound would yield 2-heptanone (B89624) (CH₃CH₂CH₂CH₂C(O)CH₃) and acetaldehyde (CH₃CHO).

| Reactant | Ozonolysis Products (Reductive Workup) |

|---|---|

| This compound | 2-Heptanone, Acetaldehyde |

| 2-Methyl-2-pentene | 3-Methyl-2-butanone, Acetaldehyde |

The rate constants for ozonolysis reactions generally exhibit an increase with the degree and type of substitution on the double bond. researchgate.net For 2-methyl-1-heptene, the rate constant for its reaction with O₃ at 296 ± 2 K is (1.35 ± 0.05) × 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹. nih.gov

| Compound | Reaction Partner | Temperature (K) | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|---|---|

| 2-Methyl-1-heptene | Ozone (O₃) | 296 ± 2 | (1.35 ± 0.05) × 10⁻¹⁷ | nih.gov |

Photochemical Degradation Processes in Environmental Matrices

Photochemical degradation significantly influences the environmental fate of organic compounds, particularly in the presence of light. Direct phototransformation involves a molecule absorbing a photon, which subsequently leads to a chemical reaction, typically oxidation with oxygen. oecd.org The rate of this direct transformation is dependent on the overlap between the solar light emission spectrum and the compound's light absorption spectrum, alongside its quantum yield. oecd.org

Indirect phototransformation processes are more prevalent for many organic chemicals and involve reactions with photochemically generated species, such as OH radicals and ozone, as detailed in the preceding section. oecd.org For unsaturated aliphatic compounds, ozonolysis can serve as a substantial photochemical degradation pathway. oecd.org

In environmental matrices like water, the photochemical degradation of alkenes can occur through sensitized photooxidation. In this process, photoactive species (photosensitizers) facilitate organic transformations under light irradiation. researchgate.netresearchgate.net For example, the photo-oxygenation of this compound has been investigated as a probe reaction in the context of singlet oxygen oxidation of alkenes, demonstrating its susceptibility to such processes. researchgate.net This type of degradation can result in the formation of hydroperoxides. researchgate.net

Long-Term Stability and Fate in Various Chemical Environments

The long-term stability and ultimate fate of this compound across diverse chemical environments are influenced by its intrinsic chemical structure, particularly the presence of the double bond, which imparts reactivity.

Stability in Air (Atmosphere): As previously discussed, this compound is highly reactive in the gas phase with atmospheric oxidants like OH radicals and ozone. These reactions contribute to its relatively short atmospheric lifetime when compared to saturated hydrocarbons. The products resulting from these reactions are typically more oxygenated species, including aldehydes, ketones, and carboxylic acids, which can undergo further degradation or contribute to the formation of secondary organic aerosols. brainly.commasterorganicchemistry.comacs.org

Stability in Water and Soil: In aquatic and soil environments, the primary abiotic degradation pathways for alkenes are generally less pronounced than atmospheric oxidation, but they can still occur. Hydrolysis, which is a reaction with water, is typically not a significant degradation pathway for simple alkenes like this compound due to the absence of suitable functional groups for nucleophilic attack by water. researchgate.netmolaid.comgoogle.com

While this article focuses on abiotic degradation, it is important to acknowledge that in environmental matrices such as soil and water, biodegradation by microorganisms can play a substantial role in the long-term fate of hydrocarbons, including alkenes. nih.govresearchgate.netmdpi.com Studies have demonstrated that microbial consortia from various environments can rapidly metabolize alkenes of different chain lengths, indicating that alkene biodegradation is a common metabolic process. nih.govresearchgate.net However, extensive detailed research findings specifically on the abiotic long-term stability of this compound in water or soil, beyond general alkene behavior, are not widely documented in the available search results. The degradation mechanisms of polymers, which can yield smaller hydrocarbons like alkenes, are influenced by environmental factors such as temperature, humidity, and light exposure. mdpi.com

Conclusion and Future Research Perspectives

Synthesis of Key Findings and Identification of Knowledge Gaps

2-Methyl-2-heptene is characterized as a branched alkene, a class of unsaturated hydrocarbons containing at least one carbon-carbon double bond ontosight.ainih.gov. Its molecular formula is C8H16, and its molecular weight is approximately 112.21 g/mol nih.gov. The compound is typically a colorless liquid with a characteristic odor ontosight.ai.

Key Physical Properties of this compound ontosight.ainih.govsigmaaldrich.comchemdad.com

| Property | Value |

| Molecular Formula | C8H16 |

| Molecular Weight | 112.21 g/mol |

| Boiling Point | 118-122 °C (at 760 mmHg) |

| Melting Point | -122 °C |

| Density | 0.715-0.724 g/mL (at 20-25 °C) |

| Refractive Index | 1.417 (at 20 °C/D) |

| PubChem CID | 12330 |

This compound can be synthesized through various methods, notably the dehydration of alcohols such as 2-methylheptan-2-ol ontosight.ai. As an alkene, this compound exhibits typical chemical properties of unsaturated hydrocarbons, including undergoing addition reactions ontosight.ai. Specific reactions reported include its functionalization in ethylene (B1197577)/5,7-dimethyl-1,6-diene copolymer via an Alder Ene reaction and its oxidation by singlet oxygen to form hydroperoxides chemdad.comresearchgate.net. These reactions highlight its utility as an intermediate in organic synthesis chemdad.com.